Ethyl 4-methyl-3-nitrobenzoate

Descripción general

Descripción

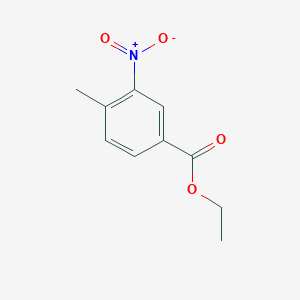

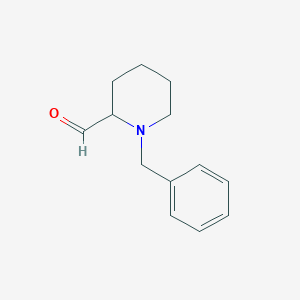

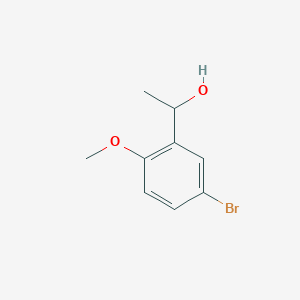

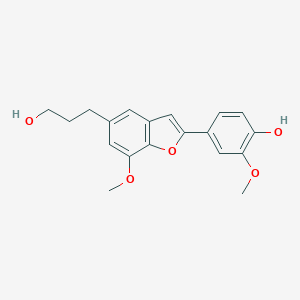

Ethyl 4-methyl-3-nitrobenzoate is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.2 . The IUPAC name for this compound is ethyl 4-methyl-3-nitrobenzoate .

Synthesis Analysis

The synthesis of Ethyl 4-methyl-3-nitrobenzoate can be achieved through the nitration of methyl benzoate . This process involves the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate . The synthesis process involves the use of concentrated sulfuric acid and nitric acid .

Molecular Structure Analysis

The InChI code for Ethyl 4-methyl-3-nitrobenzoate is 1S/C10H11NO4/c1-3-15-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure .

Chemical Reactions Analysis

The nitration of methyl benzoate, a process involved in the synthesis of Ethyl 4-methyl-3-nitrobenzoate, is an example of an electrophilic aromatic substitution reaction . The carbonyl group of methyl benzoate acts as an electron withdrawing group, which deactivates the benzene ring .

Physical And Chemical Properties Analysis

Ethyl 4-methyl-3-nitrobenzoate is a solid compound . It has a molecular weight of 209.2 and its linear formula is C10H11NO4 .

Aplicaciones Científicas De Investigación

Synthesis of Benzocaine

Ethyl 4-methyl-3-nitrobenzoate is used in the synthesis of Benzocaine, a local anesthetic . The process involves the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction . The synthesized Benzocaine acts as a nerve impulse blocker and is widely used in the pharmaceutical industry .

Pharmaceutical Applications

The compound is used in the pharmaceutical industry due to its anesthetic properties . It is used as an anesthetic prior to exams such as endoscopy or as a “retarding” agent when inserted in a condom .

Continuous Flow Systems

The compound is used in continuous flow systems for the reduction and esterification of p-nitrobenzoic acid . This process optimizes the reaction time and sequences, adding relevance and technology to the process as a whole .

Structural Studies

Ethyl 4-methyl-3-nitrobenzoate is used in structural studies . The compound is used to study the conformational disparity between molecules .

Intermediate in Chemical Synthesis

The compound is used as an intermediate in chemical synthesis . It is used in the preparation of other compounds and has a wide range of applications in the field of chemistry .

Preparation of Iodoarene

Ethyl 4-methyl-3-nitrobenzoate is used in the preparation of iodoarene . Iodoarene is a class of organic compounds that are used in various chemical reactions .

Safety and Hazards

When handling Ethyl 4-methyl-3-nitrobenzoate, it is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid dust formation, and avoid breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers

There are several papers related to Ethyl 4-methyl-3-nitrobenzoate. One paper discusses the synthesis of benzocaine, which involves the esterification of p-nitrobenzoic acid, a process similar to the synthesis of Ethyl 4-methyl-3-nitrobenzoate . Another paper discusses the preparation of Ethyl 4-Nitrobenzoate using ultradispersed natural zeolite catalysts .

Mecanismo De Acción

Target of Action

Ethyl 4-methyl-3-nitrobenzoate is a chemical compound that primarily targets the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a key site for various chemical reactions .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It undergoes nitration , a process where a nitro group is added to an organic compound . This is followed by reduction , which involves the gain of electrons or loss of oxygen, converting the nitro group to an amine . The compound can also undergo Friedel-Crafts acylation , a process that introduces an acyl group into the compound .

Biochemical Pathways

The biochemical pathways affected by Ethyl 4-methyl-3-nitrobenzoate involve the nitration and reduction of aromatic compounds . Nitration introduces a nitro group into the compound, which can then be reduced to an amine . These reactions can lead to the formation of new compounds with different properties.

Pharmacokinetics

ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be inferred from its chemical structure and the known properties of similar compounds. For instance, it is likely that the compound is absorbed and distributed throughout the body, metabolized by enzymatic reactions, and excreted through the kidneys .

Result of Action

The result of Ethyl 4-methyl-3-nitrobenzoate’s action is the transformation of the target compound through the addition of a nitro group and its subsequent reduction to an amine . This can lead to the formation of new compounds with different chemical and physical properties.

Action Environment

The action of Ethyl 4-methyl-3-nitrobenzoate can be influenced by various environmental factors. For instance, the rate of the nitration reaction can be affected by the temperature and the presence of catalysts . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and the presence of other chemicals .

Propiedades

IUPAC Name |

ethyl 4-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOACYVHDUBZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565861 | |

| Record name | Ethyl 4-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methyl-3-nitrobenzoate | |

CAS RN |

19013-15-1 | |

| Record name | Ethyl 4-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylbenzo[b]thiophene-5-carbonitrile](/img/structure/B173360.png)